(R)-4-(tert-Butyl)oxazolidine-2,5-dione
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Overview
Description
®-4-(tert-Butyl)oxazolidine-2,5-dione is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)oxazolidine-2,5-dione typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-tert-butyl glycidyl ether with carbon dioxide under basic conditions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones, including ®-4-(tert-Butyl)oxazolidine-2,5-dione, often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives with potential biological activities .
Scientific Research Applications
®-4-(tert-Butyl)oxazolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
®-4-(tert-Butyl)oxazolidine-2,5-dione is unique due to its chiral nature and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4R)-4-tert-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)/t4-/m0/s1 |
InChI Key |
GRDXOXRGSKKLNH-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CC(C)(C)C1C(=O)OC(=O)N1 |
Origin of Product |
United States |
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